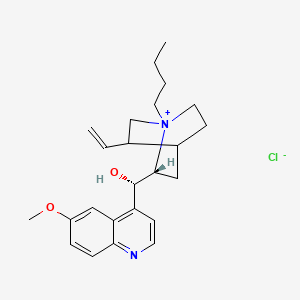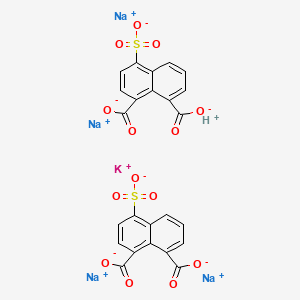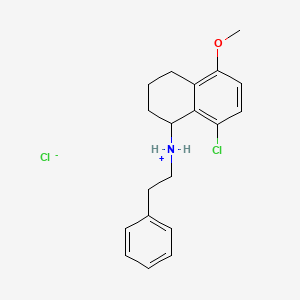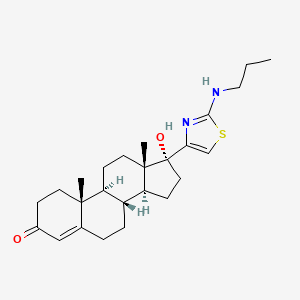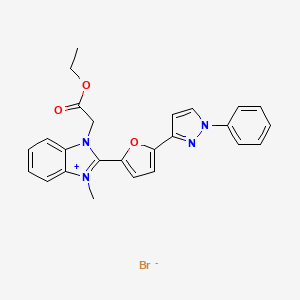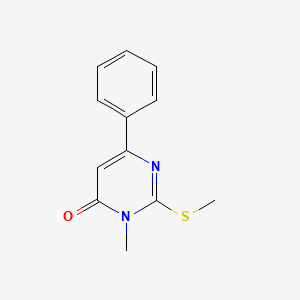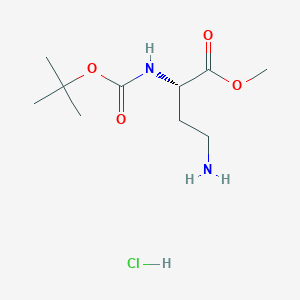
Boc-Dab-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Dab-OMe.HCl: is a chemical compound with the empirical formula C10H21ClN2O4 and a molecular weight of 268.74 g/mol . It is a derivative of amino acids and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl ester (OMe), and a hydrochloride (HCl) salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab-OMe.HCl typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group, followed by esterification with methanol to form the methyl ester. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) for the protection step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Dab-OMe.HCl undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using bases like sodium hydroxide.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide in water or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Ester Hydrolysis: Boc-Dab-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Boc-Dab-OMe.HCl is widely used in peptide synthesis as a building block.
Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors or substrates. These peptides are used to study enzyme kinetics and mechanisms .
Medicine: The compound is used in the development of peptide-based drugs. Peptides containing 2,3-diaminopropionic acid residues have shown potential in targeting specific receptors and enzymes, making them useful in drug design .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications .
Mecanismo De Acción
The mechanism of action of Boc-Dab-OMe.HCl is primarily related to its role in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The methyl ester allows for easy incorporation into peptides. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and receptor binding .
Comparación Con Compuestos Similares
Boc-Dap-OMe.HCl: Similar to Boc-Dab-OMe.HCl but with a different amino acid residue.
Fmoc-Dab-OMe.HCl: Uses a different protecting group (Fmoc) instead of Boc.
Boc-Lys-OMe.HCl: Contains lysine instead of 2,3-diaminopropionic acid.
Uniqueness: this compound is unique due to the presence of the 2,3-diaminopropionic acid residue, which provides additional sites for chemical modification. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C10H21ClN2O4 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 |
Clave InChI |
XVZVKSUGOKHVGF-FJXQXJEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCN)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


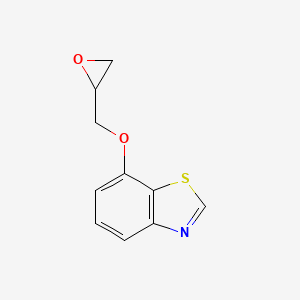
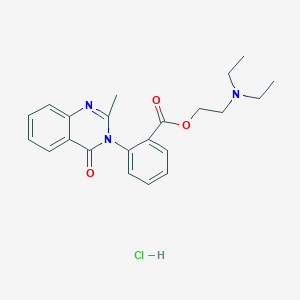
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
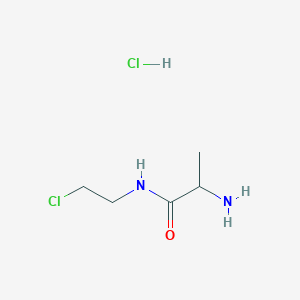
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
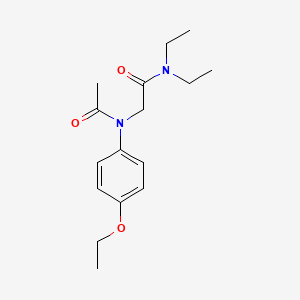
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
